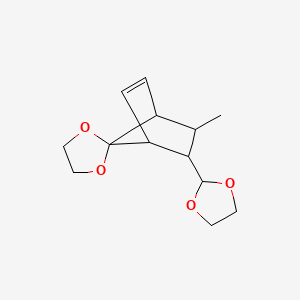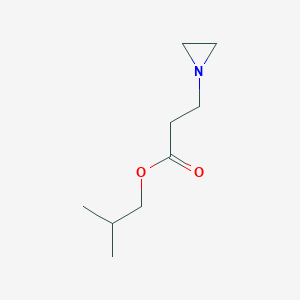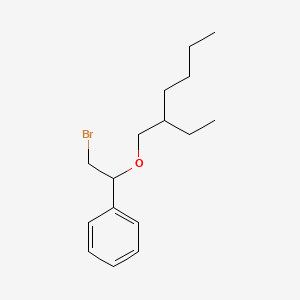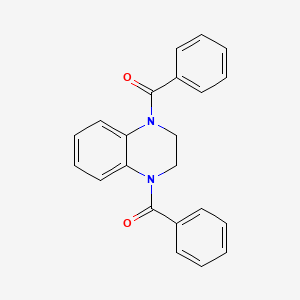
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone typically involves multi-step organic reactions. One possible route includes:
Formation of Quinoxaline Core: Starting with the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.
Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling: Coupling the quinoxaline derivative with phenylmethanone under specific conditions to obtain the final product.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoyl or phenylmethanone groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield dihydro derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interaction with DNA.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, simpler in structure.
Benzoylquinoxaline: Lacks the phenylmethanone group.
Phenylquinoxaline: Lacks the benzoyl group.
Uniqueness
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is unique due to the presence of both benzoyl and phenylmethanone groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
特性
CAS番号 |
22397-80-4 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
(4-benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C22H18N2O2/c25-21(17-9-3-1-4-10-17)23-15-16-24(20-14-8-7-13-19(20)23)22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
LASLFMMIPCCRAS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


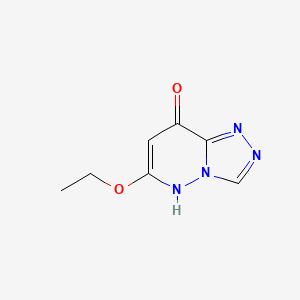
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

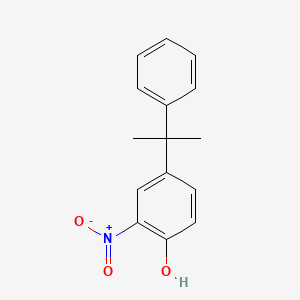
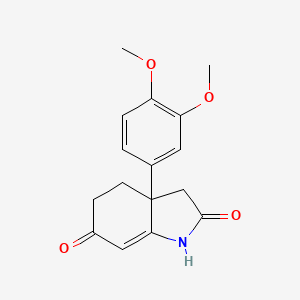
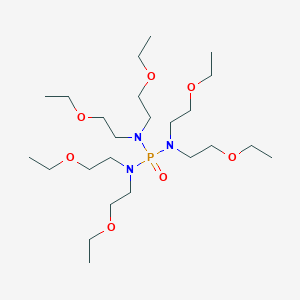
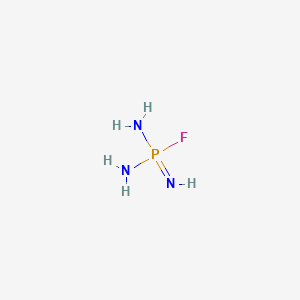
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)



